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Cat. No.: B1663564 Get Quote

Dexpramipexole Clinical Trials: A Technical
Support Resource
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address unexpected results in clinical trials involving Dexpramipexole. The

information is curated for researchers, scientists, and drug development professionals to

navigate challenges encountered during their experiments.

FAQs: Troubleshooting Unexpected Efficacy and
Safety Readouts
Q1: Why did the Phase III EMPOWER trial for Amyotrophic Lateral Sclerosis (ALS) fail to meet

its primary efficacy endpoint despite promising Phase II data?

A1: The Phase III EMPOWER trial, a large-scale, international, randomized, double-blind,

placebo-controlled study, did not demonstrate a statistically significant benefit of

dexpramipexole over placebo in ALS patients.[1] The primary endpoint, a combined

assessment of function and survival (CAFS), showed no significant difference between the

dexpramipexole and placebo groups.[2] Several factors may have contributed to this

outcome:
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Preclinical Model Limitations: The initial promise of dexpramipexole was based on in vitro

and in vivo models of neurodegeneration, including the SOD1G93A mouse model of ALS.[3]

[4] However, the translation of efficacy from preclinical animal models to human clinical trials

in neurodegenerative diseases is notoriously challenging and often unsuccessful.[5]

Disease Heterogeneity: ALS is a clinically and genetically heterogeneous disease. It is

possible that dexpramipexole may have a beneficial effect in a specific subpopulation of

ALS patients that was not apparent in the broad population enrolled in the EMPOWER trial.

Underlying Disease Pathology: While dexpramipexole was shown to enhance mitochondrial

function, the complex and multifactorial pathology of ALS may involve pathways that are not

sufficiently addressed by this mechanism alone.

Pharmacokinetics and Target Engagement: While the drug reached the central nervous

system, it may not have modulated the key disease processes sufficiently to produce a

clinical benefit.

Q2: We are observing high variability in eosinophil reduction in our cohort for an eosinophil-

associated disease trial. What could be the cause?

A2: While dexpramipexole has demonstrated consistent and dose-dependent eosinophil-

lowering effects in clinical trials for eosinophilic asthma and hypereosinophilic syndromes,

variability in patient response can occur. Potential reasons for this variability include:

Natural Fluctuation of Eosinophil Counts: Blood eosinophil counts can exhibit significant

intraindividual variability over time. It is crucial to establish a stable baseline eosinophil count

before assessing the drug's effect. Repeat measurements are recommended to ensure

accurate patient selection and response assessment.

Concomitant Medications: Concurrent use of other medications, particularly corticosteroids,

can influence eosinophil counts and may mask or alter the effects of dexpramipexole.

Underlying Disease Activity: The severity and activity of the underlying eosinophilic disease

can impact the degree of eosinophil reduction.

Pharmacokinetic Differences: Individual differences in drug absorption, distribution,

metabolism, and excretion can lead to varied drug exposure and, consequently, different
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pharmacological responses.

Q3: Is there a risk of neutropenia with Dexpramipexole treatment?

A3: In the Phase III EMPOWER trial for ALS, a higher incidence of neutropenia was observed

in the dexpramipexole group (8%) compared to the placebo group (2%). While most adverse

events were mild to moderate, this is a potential safety signal to monitor closely in clinical trials.

Data from Dexpramipexole Clinical Trials
Table 1: Results of the Phase III EMPOWER Trial in ALS

Parameter
Dexpramipexole
(150 mg BID)

Placebo p-value

Number of

Participants
474 468 N/A

Primary Endpoint

(CAFS Score at 12

months, LS Mean)

441.76 438.84 0.86

Change in ALSFRS-R

Score at 12 months

(Mean)

-13.34 -13.42 0.90

Mortality at 12 months 16% (74 participants) 17% (79 participants) 0.84 (HR 1.03)

Neutropenia Incidence 8% (37 participants) 2% (8 participants) N/A

Data sourced from Cudkowicz ME, et al. (2013). The Lancet Neurology.

Table 2: Efficacy of Dexpramipexole in the Phase II
EXHALE Trial for Eosinophilic Asthma
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Treatment Group (twice
daily)

Number of Participants

Placebo-Corrected
Reduction in Absolute
Eosinophil Count (AEC) at
Week 12

37.5 mg 22 55%

75 mg 26 66% (p=0.0014)

150 mg 28 77% (p<0.0001)

Data sourced from Siddiqui S, et al. (2023). Journal of Allergy and Clinical Immunology.

Experimental Protocols
Assessment of Efficacy in the EMPOWER ALS Trial

Primary Endpoint: The primary efficacy endpoint was the Combined Assessment of Function

and Survival (CAFS). This was a joint rank analysis of the change from baseline in the ALS

Functional Rating Scale-Revised (ALSFRS-R) total score and the time to death up to 12

months.

Secondary Endpoints:

Time to death up to 18 months.

Respiratory decline.

Changes in muscle strength.

Changes in quality of life.

Patient Population: Participants were aged 18-80 years with a diagnosis of ALS (familial or

sporadic) with symptom onset within 24 months of baseline. Key inclusion criteria included a

slow vital capacity of ≥65% of predicted.

Treatment: Participants were randomized 1:1 to receive either 150 mg of dexpramipexole
twice daily or a matching placebo.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1663564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessment of Efficacy in the EXHALE Asthma Trial
Primary Endpoint: The primary endpoint was the relative change in blood absolute eosinophil

count (AEC) from baseline to week 12.

Key Secondary Endpoint: Change in prebronchodilator Forced Expiratory Volume in 1

second (FEV1) from baseline to week 12.

Exploratory Endpoint: Nasal eosinophil peroxidase (EPX) as a biomarker of tissue

eosinophilia.

Patient Population: Adults with inadequately controlled moderate to severe asthma and a

blood AEC of ≥300/μL.

Treatment: Participants were randomized to receive dexpramipexole at doses of 37.5 mg,

75 mg, or 150 mg twice daily, or a matching placebo.

Visualizing the Mechanisms of Action
Dexpramipexole's Proposed Mitochondrial Mechanism
Dexpramipexole is thought to enhance mitochondrial bioenergetics. One proposed

mechanism is its interaction with the F1Fo ATP synthase, potentially inhibiting the mitochondrial

permeability transition pore (mPTP), which can be triggered by cellular stress and lead to cell

death.
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Caption: Proposed mitochondrial mechanism of Dexpramipexole.

Dexpramipexole's Proposed Eosinophil-Lowering
Mechanism
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Evidence suggests that dexpramipexole inhibits the maturation of eosinophils in the bone

marrow, leading to a reduction in circulating eosinophil counts. The exact molecular targets

within the eosinophil differentiation pathway are still under investigation.
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Caption: Hypothesized inhibition of eosinophil maturation by Dexpramipexole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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